2-(Oxolan-2-ylmethoxy)benzaldehyde
Description
2-(Oxolan-2-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a tetrahydrofuran (oxolane) ring linked via a methoxy group to the benzaldehyde core. This structural motif combines the aromatic aldehyde’s reactivity with the oxolane’s electron-donating and steric effects, making it valuable in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-2,4,6,8,11H,3,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNCGWPNAUAGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851324-26-0 | |
| Record name | 2-[(oxolan-2-yl)methoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethoxy)benzaldehyde typically involves the reaction of benzaldehyde with oxolan-2-ylmethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolan-2-ylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(Oxolan-2-ylmethoxy)benzoic acid.
Reduction: 2-(Oxolan-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxolan-2-ylmethoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-ylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolan-2-ylmethoxy group may also influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 2-(Oxolan-2-ylmethoxy)benzaldehyde include:
Structural Insights :
Physicochemical Properties
| Property | This compound | 5-Acetyl-2-methoxybenzaldehyde | 4-(2-(Pyridin-2-yl)vinyl)benzaldehyde |
|---|---|---|---|
| Molecular Weight | ~206 g/mol (estimated) | 194 g/mol | 235 g/mol |
| Polarity | Moderate (due to oxolane) | High (acetyl and methoxy) | High (pyridyl and vinyl) |
| Solubility | Soluble in DMSO, THF | Soluble in acetone, ethanol | Soluble in DMF, chloroform |
| Spectroscopy | Distinct $^1$H-NMR for oxolane protons (~3.5–4.5 ppm) | Acetyl peak at ~2.5 ppm (singlet) | Vinyl $^1$H-NMR peaks at 6.5–8.0 ppm |
Biological Activity
2-(Oxolan-2-ylmethoxy)benzaldehyde is a compound with notable structural features that may contribute to its biological activity. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and provides insights into its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzaldehyde moiety linked to an oxolan (tetrahydrofuran) group through a methoxy bridge. This unique structure may influence its interaction with biological targets.
Biological Activity Profiles
Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial and anticancer properties. The following table summarizes key findings regarding its biological activity:
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. It is hypothesized that the compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.
Case Studies
- Antimicrobial Activity : A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability, indicating its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Potential : In vitro assays on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound may be developed further for cancer treatment applications.
Research Findings
In silico studies have been employed to predict the biological activity profiles of this compound, taking into account its potential metabolites. These studies suggest that metabolic transformations could enhance or alter the compound's biological activities:
| Predicted Activity | Probability (Pa) | Notes |
|---|---|---|
| Antimicrobial | 0.678 | High likelihood of effective antimicrobial action. |
| Anticancer | 0.721 | Strong potential for anticancer activity based on structural features. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
